Diethyl 2,2'-(Tritylazanediyl)diacetate
Description
This compound is primarily utilized as a reference standard in pharmaceutical impurity profiling, particularly for antidepressants like Vilazodone .
Properties
Molecular Formula |
C₂₇H₂₉NO₄ |
|---|---|
Molecular Weight |
431.52 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azanediyl Linkages
Diethyl 2,2'-((5-((3,5-Dimethylpyrrolyl)methyl)-2-hydroxybenzyl)azanediyl)diacetate
- Structure : Features a tritylazanediyl core but incorporates a 3,5-dimethylpyrrole substituent and a hydroxylated benzyl group .
- Synthesis : Prepared via condensation of diethyl-2,2'-(5-formyl-2-hydroxybenzylazanediyl)-diacetate with 2,4-dimethylpyrrole, yielding 27.5% after column chromatography .
Diethyl 2,2'-((Thiobis(4,1-phenylene))bis(oxy))diacetate
- Structure : Replaces the trityl group with a thioether-linked biphenylene moiety .
- Applications : Intermediate in synthesizing supramolecules for Alzheimer’s disease research, targeting choline esterase inhibition .
- Comparison : The thioether and bis(oxy) groups confer distinct electronic properties and metabolic stability compared to the trityl group.
Functional Analogues with Ester and Heterocyclic Moieties
Diethyl 2,2′-(2-Oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate
- Structure : Contains a benzimidazole core instead of a trityl group .
- Biological Activity : Exhibits potent anticancer activity against HCT-116 and HeLa cells (IC₅₀ < 10 µM) via apoptosis induction .
- Synthesis : Ultrasonic irradiation achieves high yields (65–95%), suggesting superior efficiency compared to traditional methods for Diethyl 2,2'-(Tritylazanediyl)diacetate .
Diethyl 2,2'-(3,6-Dibenzylpyrazine-2,5-diyl)-diacetate
- Structure : Pyrazine ring with benzyl substituents and ester groups .
- Properties : Fluorescent (λem = 443 nm) and UV-active (λmax = 281 nm), making it suitable for luminescent materials .
- Divergence : The pyrazine core enables π-π stacking interactions, unlike the sterically hindered trityl group in the target compound.
Organophosphorus and Antimicrobial Analogues
Diethyl 2,2'-(1,3-Diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl)diacetate
- Structure : Phosphorus-containing heterocycle with ethoxy groups .
- Antimicrobial Activity : Inhibits gram-positive bacteria (zone: 21.3–31.3 mm) and fungi (10.8–19.5 mm) due to electrophilic phosphorus centers .
- Contrast : The phosphorus moiety enhances bioactivity but reduces hydrolytic stability compared to the nitrogen-based tritylazanediyl group.
Comparative Data Table
Key Findings and Insights
Structural Impact on Function :
- The trityl group in this compound provides steric bulk and lipophilicity, favoring pharmaceutical applications, whereas heterocyclic analogues (e.g., benzimidazole, pyrazine) enable bioactivity and luminescence .
- Phosphorus-containing analogues exhibit enhanced antimicrobial potency but require careful handling due to hydrolytic sensitivity .
Synthetic Efficiency :
- Ultrasonic methods for benzimidazole derivatives achieve higher yields (95%) compared to traditional condensation (27.5% for pyrrolyl derivatives) .
Analytical Characterization :
- NMR and HPLC are standard for structural validation, as seen in this compound and its analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
